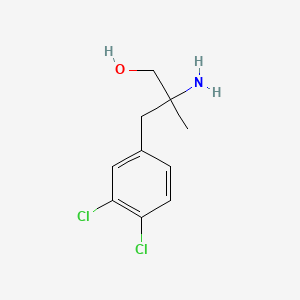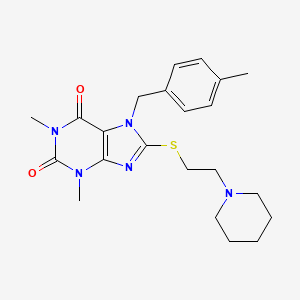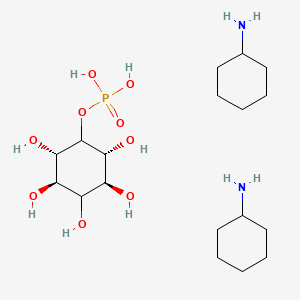
m-PEG24-Lipoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG24-Lipoamide: is a compound that consists of a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol spacer arm. This compound is known for its ability to form stable dative bonds with metals such as gold, making it useful in various surface modification applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-Lipoamide involves the conjugation of lipoic acid with a polyethylene glycol spacer. The lipoic acid group is functionalized to form stable bonds with metals, and the polyethylene glycol spacer imparts water solubility to the target molecules .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable and consistent product. The process may include steps such as purification and quality control to achieve the desired purity and functionality .
Chemical Reactions Analysis
Types of Reactions: m-PEG24-Lipoamide undergoes various chemical reactions, including:
Oxidation: The lipoic acid group can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The lipoic acid group can participate in substitution reactions with metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Metal salts such as gold chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of metal-lipoamide complexes.
Scientific Research Applications
Chemistry: m-PEG24-Lipoamide is used as a surface modification reagent to reduce non-specific binding to modified surfaces. It is also used in the synthesis of metal-lipoamide complexes for various applications .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to improve their stability and solubility. It is also used in the development of bioconjugates for targeted drug delivery .
Medicine: this compound is used in the development of drug delivery systems to improve the solubility and stability of therapeutic agents. It is also used in the synthesis of biocompatible materials for medical applications .
Industry: In industrial applications, this compound is used to modify surfaces to improve their hydrophilicity and reduce non-specific binding. It is also used in the development of coatings for various materials .
Mechanism of Action
The mechanism of action of m-PEG24-Lipoamide involves the formation of stable dative bonds between the lipoic acid group and metal surfaces. The polyethylene glycol spacer imparts water solubility and reduces non-specific binding to modified surfaces. The lipoic acid group forms two dative bonds with metals, providing stability to the modified surfaces .
Comparison with Similar Compounds
m-PEG12-Lipoamide: Similar structure with a shorter polyethylene glycol spacer.
m-PEG24-MAL: Contains a maleimide group instead of a lipoic acid group.
m-PEG24-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a lipoic acid group.
Uniqueness: m-PEG24-Lipoamide is unique due to its ability to form stable dative bonds with metals and its hydrophilic, non-immunogenic polyethylene glycol spacer. This combination of properties makes it highly effective for surface modification applications .
Properties
Molecular Formula |
C57H113NO25S2 |
|---|---|
Molecular Weight |
1276.6 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C57H113NO25S2/c1-60-9-10-62-13-14-64-17-18-66-21-22-68-25-26-70-29-30-72-33-34-74-37-38-76-41-42-78-45-46-80-49-50-82-53-54-83-52-51-81-48-47-79-44-43-77-40-39-75-36-35-73-32-31-71-28-27-69-24-23-67-20-19-65-16-15-63-12-11-61-8-7-58-57(59)5-3-2-4-56-6-55-84-85-56/h56H,2-55H2,1H3,(H,58,59) |
InChI Key |
MPRNTPFDZFWDQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)
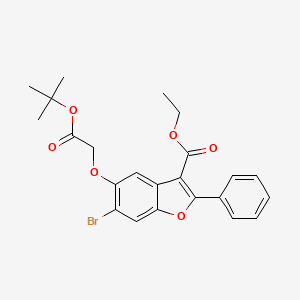
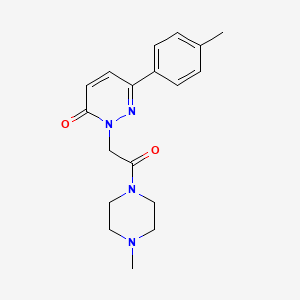
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)
![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
